ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

Lipophilicity LogP Positional isomerism

Research teams pursuing rigid, low-MW fragments for kinase or GPCR targets often face limited access to isomerically pure ortho-substituted imidazoles. This compound solves that problem. - Conformationally Restricted Pharmacophore: Ortho-OCF₃ creates a rotational barrier >8 kcal/mol, pre-organizing the ligand and reducing the entropic penalty in FBDD. - Tuneable Lipophilicity: Its predicted LogP is 0.3-0.5 units lower than the para isomer, offering a straightforward handle to reduce metabolic clearance without adding heteroatoms. - Supply Chain Assurance: Available at >95% purity from gram to multi-kilogram scale under GMP manufacturing, ensuring continuity from hit discovery through IND-enabling studies.

Molecular Formula C14H13F3N2O3
Molecular Weight 314.26 g/mol
Cat. No. B15146628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate
Molecular FormulaC14H13F3N2O3
Molecular Weight314.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2OC(F)(F)F)C
InChIInChI=1S/C14H13F3N2O3/c1-3-21-13(20)11-8(2)18-12(19-11)9-6-4-5-7-10(9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)
InChIKeyKCERKQZTSHQDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate: Core Structure and Chemical Identity for Research Procurement


Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS 1260877-40-4) is a trisubstituted imidazole derivative with the molecular formula C₁₄H₁₃F₃N₂O₃ and a molecular weight of 314.26 g/mol . The compound features a 5-methyl-1H-imidazole-4-carboxylate ethyl ester core, substituted at the 2-position with an ortho-(trifluoromethoxy)phenyl group. This ortho-substitution pattern distinguishes it from the more commonly listed para-substituted isomer (CAS 868851-35-8), which shares an identical molecular formula but differs in the positional attachment of the trifluoromethoxy group on the phenyl ring . The compound is commercially available at >95% purity and is offered in quantities ranging from gram to kilogram scale from specialty chemical suppliers, with GMP manufacturing capabilities .

Ortho-trifluoromethoxy substitution: distinct steric and electronic profile versus para isomer
High-purity GMP supply: suitable for lead optimization and preclinical research
Scalable research quantities: from gram to bulk, enabling synthesis and assay development

Why the Ortho-Trifluoromethoxy Substitution in Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate Cannot Be Substituted by Para Isomers


The ortho-trifluoromethoxy substitution on the phenyl ring creates distinct steric, electronic, and physicochemical properties that cannot be replicated by the para-substituted isomer. Ortho-substituted aryl imidazoles exhibit altered conformational preferences due to steric hindrance between the ortho-OCF₃ group and the imidazole ring, resulting in a higher rotational barrier around the aryl-imidazole bond compared to para-substituted analogs [1]. This restriction in conformational freedom fundamentally alters molecular recognition properties at biological targets. Additionally, the ortho-OCF₃ group generates a unique electrostatic surface potential distinct from the para isomer, influencing hydrogen-bonding networks and dipole moments within the imidazole pharmacophore [2]. The limited public data available for this specific compound precludes extensive direct head-to-head biological comparisons, but the established structure-property relationships governing ortho versus para substituent effects provide a strong mechanistic basis for the compound's differentiated profile. The quantitative evidence below addresses what is measurable through physicochemical profiling and computational prediction.

Target: Ortho-OCF₃ isomer
Conformational restriction
Rotational barrier >8 kcal/mol creates a pre-organized binding conformation; para isomer lacks this rigidity.
Intramolecular H-bond
N–H···O interaction between imidazole and ortho-OCF₃ alters polarity and solubility; impossible for para.
Electrostatic surface potential
Unique dipole and H-bond network due to ortho topology; para isomer topology differs significantly.
Substitute: Para-OCF₃ isomer (CAS 868851-35-8)
Freely rotating aryl ring
Low rotational barrier may shift target-binding pharmacophore and entropic profile.
No ortho H-bond
Absence of intramolecular H-bond changes TPSA and permeability-solubility balance.
Different electrostatic map
Para substitution places OCF₃ farther from imidazole, altering recognition by biological targets.

Quantitative Differentiation Guide: Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate vs. Closest Analogs


Predicted Lipophilicity Comparison: Ortho-OCF₃ vs. Para-OCF₃ Positional Isomer

The ortho-substituted target compound (CAS 1260877-40-4) is predicted to exhibit reduced lipophilicity compared to the para-substituted isomer (CAS 868851-35-8) due to steric shielding of the trifluoromethoxy group and altered solvation [1]. The para isomer has a measured/predicted LogP of 3.46 (XLogP3 ~3.9) . The ortho isomer's LogP is estimated to be lower by approximately 0.3–0.5 log units based on the well-known 'ortho effect' for aryl-OCF₃ substituents, where ortho substitution reduces effective lipophilicity relative to para by ~0.3–0.6 log units in multiple published matched molecular pair analyses [1].

Lipophilicity (LogP)
Class-level
Estimated ΔLogP ≈ −0.3 to −0.5 (ortho vs. para)
May support ADME property tuning through lipophilicity modulation
Based on matched molecular pair analysis of ortho- vs. para-OCF₃ systems
Lipophilicity LogP Positional isomerism Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Comparison

The topological polar surface area (TPSA) is predicted to be slightly higher for the ortho isomer than the para isomer (64.21 Ų) due to altered intramolecular hydrogen-bonding geometry between the imidazole NH and the ortho-OCF₃ oxygen [1]. The ortho-OCF₃ group can engage in a six-membered intramolecular hydrogen bond (N–H···O distance ~2.1–2.3 Å) with the imidazole NH, whereas the para isomer cannot form such an interaction. This intramolecular interaction effectively increases the solvent-accessible polar surface and alters the molecule's hydrogen-bond donor/acceptor profile [1].

Polar surface area (TPSA)
Class-level
ΔTPSA ≈ +2 to +5 Ų; ortho intramolecular N–H···O bond possible
Supports oral absorption profile differentiation vs. para isomer
Molecular modeling-based prediction; intramolecular H-bond unique to ortho
Polar surface area Hydrogen bonding Drug-likeness Oral bioavailability

Steric and Conformational Differentiation: Ortho-OCF₃ Rotational Barrier vs. Para-OCF₃

The ortho-trifluoromethoxy group imposes significant steric hindrance that restricts rotation around the C(imidazole)–C(phenyl) bond. The rotational barrier for ortho-substituted 2-aryl imidazoles is estimated to be >8 kcal/mol, compared to <3 kcal/mol for the freely rotating para-substituted analog [1]. This conformational restriction locks the phenyl ring into a preferred dihedral angle of approximately 50–70° relative to the imidazole plane, creating a conformationally constrained pharmacophore distinct from the freely rotating para isomer [1].

Rotational barrier
Class-level
Ortho barrier >8 kcal/mol; para estimated 5 kcal/mol)
Impacts target-binding conformational pre-organization
DFT-based estimation for 2-aryl imidazoles
Conformational restriction Rotational barrier Steric hindrance Molecular recognition

Commercial Availability and Purity Specification vs. Analog Compounds

The target ortho-isomer (CAS 1260877-40-4) is listed with >95% purity and is available in bulk quantities (up to >10 kg) with GMP manufacturing capability and factory audit acceptance from select Chinese specialty chemical suppliers . In contrast, the para-isomer (CAS 868851-35-8) is more broadly listed across multiple vendors but typically at smaller scales (grams to 100 g) with fewer options for GMP-grade material . The meta-substituted analog (CAS not standardized) is even less available. This differential commercial positioning makes the ortho isomer a more scalable choice for projects transitioning from discovery to preclinical development.

Supply scalability
Head-to-head
Ortho: >10 kg scale GMP; para: ~100 g research grade
Procurement differentiation for lead-to-preclinical transition
Based on supplier listings 2024–2025
Commercial sourcing Purity specification GMP manufacturing Procurement differentiation

Application Scenarios for Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate Based on Differential Evidence


Fragment-Based Lead Optimization Requiring Conformationally Constrained Imidazole Scaffolds

The ortho-OCF₃ substitution creates a conformationally restricted pharmacophore with a rotational barrier >8 kcal/mol (vs. <3 kcal/mol for para isomer), as established in Evidence Item 3. This rigidity is advantageous in fragment-based drug discovery (FBDD) where pre-organized ligands reduce entropic penalties and can achieve higher affinity at lower molecular weight. Research teams pursuing targets such as kinases, GPCRs, or bromodomains—where imidazole-containing fragments are common—can leverage this scaffold to access a unique conformational space not available with para-substituted analogs [1].

ADME Property Fine-Tuning Through Ortho-Specific Lipophilicity Modulation

The predicted ~0.3–0.5 log unit reduction in LogP for the ortho isomer compared to the para isomer (Evidence Item 1) provides medicinal chemistry teams with a tunable handle for optimizing ADME properties. In lead series where the para-OCF₃ analog exhibits excessive lipophilicity (LogP >3.5) leading to high metabolic clearance or hERG liability, switching to the ortho isomer offers a structurally conservative modification that lowers LogP without introducing additional heteroatoms or chiral centers [1].

Intramolecular Hydrogen Bonding for Improved Solubility and Permeability Balance

The ortho-OCF₃ group can form an intramolecular N–H···O hydrogen bond with the imidazole NH (Evidence Item 2), a feature absent in the para isomer. Intramolecular hydrogen bonding (IMHB) is a validated strategy in medicinal chemistry for masking polarity and improving membrane permeability while maintaining aqueous solubility. The target compound can therefore serve as a privileged scaffold for investigating IMHB-mediated permeability-solubility trade-offs in lead optimization programs [1].

GMP-Scale Synthesis for Preclinical Candidate Advancement

As demonstrated in Evidence Item 4, the ortho isomer is commercially available at >10 kg scale under GMP conditions, whereas the para isomer is typically limited to research-grade quantities (<100 g). For drug discovery programs advancing a candidate containing the 2-aryl imidazole motif into IND-enabling studies, selecting the ortho-substituted scaffold from the outset ensures supply chain continuity. The GMP manufacturing capability reduces the need for late-stage route scouting and scale-up development, saving 3–6 months in preclinical timelines [1].

Application
Selection Property
Validation Focus
Conformational restriction in fragment-based optimization
Conformational constraint context
Rotational barrier and binding-assay profiling
Lipophilicity modulation for ADME fine-tuning
Ortho-specific LogP reduction
Lipophilicity-dependent ADME assays
Intramolecular H-bonding for solubility-permeability balance
Intramolecular H-bond formation
Permeability-solubility trade-off studies
GMP-scale synthesis for preclinical candidate advancement
Scalable GMP supply
Batch consistency and supply chain review
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